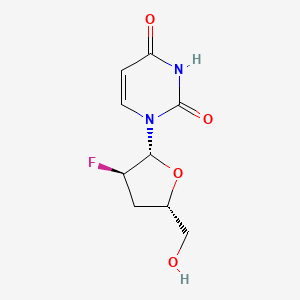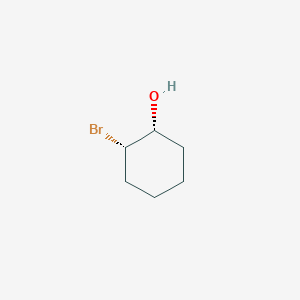
2',3'-Dideoxy-2'-fluorouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3’ position of the nucleoside .
Industrial Production Methods: Industrial production methods for 2’,3’-Dideoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside to produce different analogs with potential biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .
科学研究应用
2’,3’-Dideoxy-2’-fluorouridine has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other nucleoside analogs.
Biology: It is used in studies related to DNA synthesis and repair mechanisms.
Medicine: The compound has been investigated for its antiviral properties, particularly against HIV, and its potential anticancer activity.
Industry: It is used in the production of antiviral drugs and research reagents.
作用机制
The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
相似化合物的比较
2’,3’-Dideoxyuridine: Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral activity.
3’-Azido-3’-deoxythymidine: Known for its use in HIV treatment.
Uniqueness: 2’,3’-Dideoxy-2’-fluorouridine is unique due to the presence of the fluorine atom, which enhances its stability and antiviral activity compared to other nucleoside analogs .
属性
分子式 |
C9H11FN2O4 |
|---|---|
分子量 |
230.19 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChI 键 |
YTLACGJEZOUGQP-SHYZEUOFSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO |
规范 SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)

![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)




